molecular formula C14H16F6N2O5S B2520124 N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide CAS No. 338404-58-3

N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide

Cat. No.: B2520124
CAS No.: 338404-58-3
M. Wt: 438.34
InChI Key: CXQVBPCSGYTPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functional group modifications. Key steps may include:

  • Nitration of benzene to introduce a nitro group.

  • Reduction of the nitro group to an amine.

  • Introduction of the trifluoroethoxy groups through a substitution reaction.

  • Formation of the carboxamide group by reacting the amine with a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The trifluoroethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides.

  • Reduction: Amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-[(methylsulfonyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

  • N-(2-[(methylsulfonyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonamide

  • N-(2-[(methylsulfonyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(methanesulfonamido)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O5S/c1-28(24,25)22-5-4-21-12(23)10-6-9(26-7-13(15,16)17)2-3-11(10)27-8-14(18,19)20/h2-3,6,22H,4-5,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQVBPCSGYTPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.